2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid
Description
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-4-7-8-5(12-4)2-11-3-6(9)10/h2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUHRXHPHKINQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 5-Methyl-1,3,4-thiadiazole Ring
The thiadiazole ring is typically synthesized by cyclization reactions involving acylated thiosemicarbazide derivatives and carbon disulfide under basic conditions. This step yields 5-methyl-1,3,4-thiadiazole intermediates, which serve as the core heterocyclic scaffold.
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Acylated thiosemicarbazide + CS₂, KOH, reflux | Cyclization to form 5-methyl-1,3,4-thiadiazole-2-thiol | 70–85 |
This reaction is typically carried out under reflux in aqueous or alcoholic media with potassium hydroxide as the base to facilitate ring closure and thiol formation.
Methoxylation and Linkage to Acetic Acid
The key step in preparing 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid is the alkylation of the thiadiazole intermediate with a chloroacetic acid derivative or sodium monochloroacetate under basic aqueous conditions. This nucleophilic substitution introduces the methoxyacetic acid side chain.
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 2 | Sodium monochloroacetate, aqueous medium, pH 3–4, acidification | Alkylation of thiol intermediate to form methoxyacetic acid derivative | 60–75 |
Control of pH during acidification (typically pH 3–4) is critical to selectively precipitate the product and minimize side reactions such as disulfide formation.
Alternative Synthetic Strategies
Other reported methods include:
- Cyclization of appropriate thioketones and hydrazines to form the thiadiazole ring
- Methoxylation using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base to introduce the methoxy group
- Carboxylation via carbon dioxide or acetic anhydride to install the acetic acid moiety under specific conditions
These alternative routes offer flexibility depending on available starting materials and desired scale.
Optimization of Reaction Parameters
Optimization studies have demonstrated that:
- Using aqueous solvents instead of organic solvents reduces side reactions and improves yield by approximately 15%.
- Maintaining pH between 3 and 4 during acidification promotes selective product precipitation and purity.
- Sodium monochloroacetate is preferred over ethyl chloroacetate due to better solubility and reactivity in aqueous media.
These optimizations contribute to higher yields and cleaner products, facilitating downstream purification.
Purification and Characterization
The crude product is typically purified by recrystallization or chromatographic techniques. Structural confirmation employs:
- Infrared spectroscopy (IR): Characteristic peaks include carboxylic acid C=O stretch (~1700 cm⁻¹), O-H stretch (~2500–3300 cm⁻¹), and thiadiazole C=N stretch (~1600 cm⁻¹).
- Proton Nuclear Magnetic Resonance (¹H NMR): Signals include thiadiazole proton singlet at δ 8.1–8.3 ppm and methylene protons adjacent to the acid at δ 3.8–4.0 ppm.
- Elemental analysis: Confirms C, H, N, S content within ±0.3% of theoretical values.
Summary Table of Preparation Methodology
| Stage | Reagents/Conditions | Key Notes | Yield (%) Range |
|---|---|---|---|
| Thiadiazole ring formation | Acylated thiosemicarbazide + CS₂, KOH, reflux | Basic cyclization, aqueous media | 70–85 |
| Alkylation (methoxylation) | Sodium monochloroacetate, aqueous, pH 3–4, acidification | Nucleophilic substitution, pH control critical | 60–75 |
| Purification | Recrystallization or chromatography | Ensures high purity | — |
| Characterization | IR, ¹H NMR, elemental analysis | Confirms structure and purity | — |
Research Findings and Practical Considerations
- The use of aqueous media during alkylation minimizes side reactions such as disulfide formation of thiol intermediates.
- Acidification with acetic acid to pH ~3.5 optimizes product precipitation and purity.
- The compound exhibits thermal stability up to 200°C but is sensitive to UV light, necessitating storage in amber containers.
- Computational studies suggest that the methoxyacetic acid substitution enhances biological activity compared to unsubstituted thiadiazole acetic acids.
- Industrial scale-up benefits from continuous flow reactors and automated control to maintain reaction parameters and product consistency.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, sodium hydroxide, and methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit promising anticancer properties. The mechanism is believed to involve the inhibition of cancer cell proliferation and induction of apoptosis. Studies have shown that certain thiadiazole analogues can effectively target cancer cells while sparing normal cells, making them potential candidates for cancer therapy .
Neuroprotective Effects
Thiadiazole compounds have been highlighted for their neuroprotective activities. Specifically, research has suggested that 1,3,4-thiadiazoles can mitigate neurodegenerative conditions by preventing oxidative stress and promoting neuronal survival. The compound may exhibit similar properties, contributing to its potential use in treating diseases such as Alzheimer's and Parkinson's .
Antimicrobial Properties
The antimicrobial efficacy of thiadiazole derivatives is well documented. These compounds have shown activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways within the bacteria .
Chemical Properties and Structure
The chemical structure of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid can be represented as follows:
Where , , , , and represent the respective number of atoms in the molecular formula. The presence of the thiadiazole ring is crucial for its biological activity.
Case Study 1: Anticancer Research
A study focused on a series of 1,3,4-thiadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was attributed to its interaction with cellular signaling pathways that regulate cell survival and death .
Case Study 2: Neuroprotection
In a laboratory setting, researchers evaluated the neuroprotective effects of several thiadiazole derivatives on neuronal cultures subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and maintain cellular integrity under stress conditions .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting enzymes involved in peptidoglycan formation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Herbicidal Activity: The compound inhibits photosynthesis in plants by targeting photosystem II.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid becomes apparent when compared to analogs. Below is a detailed analysis:
Structural and Functional Group Comparisons
Key Insights from Comparisons
Heterocyclic Core Modifications: Thiadiazole derivatives generally exhibit higher electron deficiency compared to thiazoles or oxazoles, enhancing their ability to participate in π-π stacking or electrophilic interactions in biological systems .
Substituent Effects: The methoxyacetic acid group in the target compound improves water solubility compared to esters (e.g., methyl esters) or amides (e.g., 2-(4-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide), which may enhance bioavailability .
Functional Group Impact: Carboxylic acid derivatives (e.g., 5-(4-Methylphenyl)-1,3,4-thiadiazole-2-carboxylic acid) exhibit stronger hydrogen-bonding capacity than methoxyacetic acid, influencing receptor binding . Amino groups (e.g., 2-Amino-5-(3-chlorophenyl)-1,3,4-thiadiazole) may facilitate interactions with enzymatic active sites through proton donation/acceptance .
Unique Advantages of this compound
- Balanced Lipophilicity : The methyl group on the thiadiazole and the methoxyacetic acid moiety balance hydrophobicity and solubility, optimizing membrane permeability and aqueous compatibility .
- Synthetic Versatility : The methoxyacetic acid group allows for further derivatization (e.g., esterification, amidation) to fine-tune pharmacokinetic properties .
- Biological Potential: Structural analogs with similar frameworks have demonstrated antimicrobial and anti-inflammatory activities, suggesting promise for this compound .
Biological Activity
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid is a thiadiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a methoxyacetic acid group attached to a thiadiazole ring, which enhances its solubility and reactivity. Given its structural properties, it exhibits significant potential in medicinal chemistry, agriculture, and materials science.
- IUPAC Name : this compound
- Molecular Formula : C₆H₈N₂O₃S
- Molecular Weight : 188.21 g/mol
- CAS Number : 1265895-84-8
Biological Activity Overview
The biological activity of this compound has been explored through various studies highlighting its antimicrobial, anticancer, and cytotoxic properties.
Antimicrobial Activity
Thiadiazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of several pathogens.
| Pathogen | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Moderate | 40 µg/mL |
| Staphylococcus aureus | Significant | 20 µg/mL |
| Candida albicans | Low | >320 µg/mL |
These findings indicate that the compound is particularly effective against Gram-positive bacteria while demonstrating variable efficacy against Gram-negative bacteria and fungi .
Anticancer Activity
Research has demonstrated that this compound can induce apoptosis in cancer cells. In a study evaluating various thiadiazole derivatives against human cancer cell lines (HepG2, HT-29, MCF-7), it was found that compounds similar to this compound exhibited cytotoxic effects.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HepG2 | 15 |
| HT-29 | 12 |
| MCF-7 | 10 |
The mechanism of action appears to involve the modulation of cell signaling pathways associated with apoptosis and cell survival .
The biological effects of this compound are attributed to its ability to interact with various enzymes and cellular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in microbial metabolism.
- Cell Signaling Modulation : It alters signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Regulation : The compound influences the expression of genes linked to cell survival and death.
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of several thiadiazole derivatives found that compound variants displayed significant activity against a range of pathogens. The study utilized the MTT assay for cytotoxicity evaluation and molecular docking studies to predict binding interactions with target enzymes involved in bacterial protein synthesis .
Study on Anticancer Properties
Another research effort focused on the synthesis and evaluation of thiadiazole derivatives for their anticancer properties. The findings indicated that compounds similar to this compound exhibited promising results in inhibiting cancer cell proliferation through apoptotic pathways .
Q & A
Q. What are the established synthetic routes for 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid?
The compound is typically synthesized via nucleophilic substitution or esterification. A common method involves reacting a thiol intermediate (e.g., 5-methyl-1,3,4-thiadiazole-2-thiol) with sodium monochloroacetate in aqueous medium, followed by acidification to yield the carboxylic acid derivative . Ester derivatives can be prepared by esterifying the acid with alcohols under acidic or basic conditions, as demonstrated in studies on analogous 1,2,4-triazole-thioacetic acids .
Q. How is the structural integrity of this compound validated post-synthesis?
Structural confirmation employs a combination of:
- Elemental analysis to verify composition.
- IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹).
- ¹H NMR to confirm proton environments (e.g., methyl groups at δ ~2.5 ppm, methoxy protons at δ ~3.8 ppm).
- Thin-layer chromatography (TLC) to assess purity .
Q. What biological activities are associated with structurally related compounds?
Derivatives of 1,2,4-triazole-thioacetic acids and thiadiazoles exhibit antimicrobial and antifungal activity , particularly against Staphylococcus aureus and Candida albicans . Activity is influenced by substituents like methoxy groups on phenyl rings, which enhance lipophilicity and membrane penetration .
Q. Which solvents and reaction conditions optimize synthesis?
- Aqueous media are preferred for acid formation due to the solubility of sodium monochloroacetate .
- Polar aprotic solvents (e.g., DMF) may improve esterification yields by stabilizing intermediates .
- Reaction pH is critical; acidification with acetic acid ensures product precipitation .
Q. How is purity assessed, and what are common impurities?
- HPLC-MS or LC-MS quantifies the main product and detects degradation products (e.g., hydrolyzed esters or oxidized thiadiazole rings) .
- Mass balance studies (e.g., 100% recovery in degradation assays) confirm analytical validity .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies may arise from variations in substituent positioning (e.g., 2,4- vs. 3,4-dimethoxyphenyl). Strategies include:
- Comparative bioassays under standardized conditions (e.g., MIC values against the same microbial strains).
- QSAR modeling to correlate structural features (e.g., logP, polar surface area) with activity trends .
Q. What computational tools predict the toxicity of thiadiazole derivatives?
Q. How are salt derivatives synthesized, and what factors influence their stability?
Salts are formed by reacting the carboxylic acid with inorganic/organic bases (e.g., NaOH, triethylamine) in water or ethanol. Key factors include:
- Counterion selection (e.g., sodium salts enhance aqueous solubility).
- pH control to prevent hydrolysis of the thiadiazole ring.
- Lyophilization to improve solid-state stability .
Q. What strategies improve yields in multi-step syntheses?
Q. How do molecular docking results compare with experimental bioactivity for thiadiazole derivatives?
- Case study : Docking of 2-(4-phenyl-1,2,4-triazole) derivatives into C. albicans sterol 14α-demethylase (CYP51) showed strong binding (ΔG < -8 kcal/mol), aligning with antifungal MIC values of 4–8 µg/mL .
- Limitations : False positives may arise if solvation effects or protein flexibility are not modeled .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
